NBD-undecanoic acid

説明

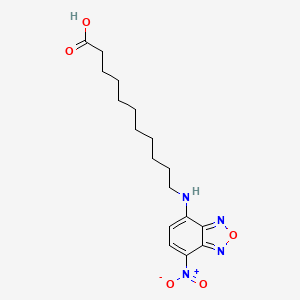

NBD-undecanoic acid is a useful research compound. Its molecular formula is C17H24N4O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

NBD-undecanoic acid, also known as 11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid or 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid, is a multifunctional dye . It has been used in scientific research and drug development

Mode of Action

It’s known that undecanoic acid, a related compound, modulates fungal metabolism through its effects on the expression of fungal genes that are critical for virulence

Biochemical Pathways

Undecanoic acid, a related compound, is known to affect pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing . It’s possible that this compound might affect similar biochemical pathways.

Result of Action

It’s known that undecanoic acid, a related compound, has antifungal effects

Action Environment

It’s known that the environmental sensitivity of nbd fatty acids can be exploited to probe the ligand-binding sites of fatty acid and sterol carrier proteins . This suggests that environmental factors might influence the action of this compound in a similar way.

生化学分析

Biochemical Properties

The toxic effect of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It elicits profound effects on pivotal processes in the cell wall, membrane assembly, and lipid metabolism .

Cellular Effects

In Trichophyton rubrum, against which the activity of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid has been most widely studied, this compound elicits profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .

Molecular Mechanism

The molecular mechanism of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid involves the modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It is also known to exhibit a 60-fold fluorescence enhancement and a large emission spectral shift to shorter wavelengths on binding to certain proteins .

生物活性

NBD-undecanoic acid, a fluorescent fatty acid derivative, has garnered attention for its biological activities, particularly in the realms of membrane dynamics, antimicrobial properties, and interactions with lipid-binding proteins. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound is characterized by the presence of a nitrobenzoxadiazole (NBD) fluorophore, which imparts unique optical properties that are sensitive to environmental changes. This sensitivity allows it to be utilized as a probe for studying lipid membranes and protein interactions. The NBD group exhibits moderate fluorescence in non-aqueous solvents but is nearly non-fluorescent in aqueous environments, making it particularly useful for probing lipid-water interfaces in biological membranes .

Antimicrobial Activity

This compound has been associated with antimicrobial properties. Studies indicate that undecanoic acid and its derivatives can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is attributed to the ability of these acids to alter membrane fluidity and integrity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Observed | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | Disruption of cell membrane integrity |

| Escherichia coli | Moderate inhibition | Increased permeability and cytoplasmic leakage |

| Candida albicans | Antifungal activity | Membrane disruption leading to lysis |

Interaction with Lipid-Binding Proteins

Research has demonstrated that this compound interacts with fatty acid-binding proteins (FABPs), which play crucial roles in the transport and metabolism of fatty acids within cells. The binding affinity of this compound varies depending on the structure of the ligand, with the carboxyl group being particularly influential in binding interactions .

Case Study: Binding Affinity Analysis

A study utilizing nuclear magnetic resonance (NMR) spectroscopy assessed the binding dynamics between this compound and intestinal FABPs. Results indicated that different residues within these proteins are involved in ligand coordination, highlighting the specificity of this compound as a probe for studying lipid-protein interactions .

Applications in Research

The unique properties of this compound have made it a valuable tool in various research contexts:

- Lipid Membrane Studies : Its fluorescence characteristics allow researchers to visualize and quantify lipid transfer processes across membranes.

- Drug Delivery Systems : Due to its ability to interact with membrane proteins, it is being explored as a potential carrier for drug delivery systems targeting specific tissues.

- Cellular Imaging : The fluorescent nature of NBD compounds enables their use in live-cell imaging applications to study cellular processes in real-time.

科学的研究の応用

Biomolecule Labeling

NBD-undecanoic acid can be covalently attached to various biomolecules, including lipids, proteins, and carbohydrates. This labeling process allows researchers to track the movement and interactions of these biomolecules within cells without altering their function significantly. This capability is crucial for studying cellular dynamics and interactions in real-time .

Case Study: Live Cell Imaging

In a study published by the Royal Society of Chemistry, this compound was used to label lipid droplets in living cells, enabling researchers to visualize the dynamics of these organelles under physiological conditions. The fluorescent properties of NBD allow for high-resolution imaging, providing insights into lipid metabolism and storage mechanisms.

Membrane Staining

The hydrophobic tail of this compound allows it to integrate into cell membranes, making it an effective stain for visualizing membrane structures. This property is particularly useful for studying membrane integrity and dynamics.

Case Study: Visualization of Lysosomes

Research published in the Journal of Cell Science demonstrated the use of this compound for staining lysosomes in living yeast cells. By monitoring the fluorescence intensity, researchers could assess lysosomal function and morphology in real time, contributing to a better understanding of cellular waste management processes.

Tracking Cellular Processes

Due to its fluorescent characteristics, this compound is employed to visualize and track various cellular processes. It has been utilized in studies focusing on lipid droplet dynamics and cellular signaling pathways.

Case Study: Lipid Droplet Dynamics

In a study featured in the journal Traffic, NBD-labeled fatty acids were used to observe lipid droplet formation and degradation in living cells. This research provided valuable information on how cells regulate energy storage and utilization through lipid metabolism.

Chemical Synthesis

This compound serves as a precursor for synthesizing fluorescent phospholipids and other derivatives used in various biochemical applications. Its incorporation into phospholipids allows for enhanced detection methods in lipid research.

Beyond basic research, this compound has potential applications in clinical diagnostics, particularly in identifying specific cell types or detecting biomarkers associated with diseases.

特性

IUPAC Name |

11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O5/c22-15(23)9-7-5-3-1-2-4-6-8-12-18-13-10-11-14(21(24)25)17-16(13)19-26-20-17/h10-11,18H,1-9,12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOFHJLYHAWOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397674 | |

| Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-77-2 | |

| Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。